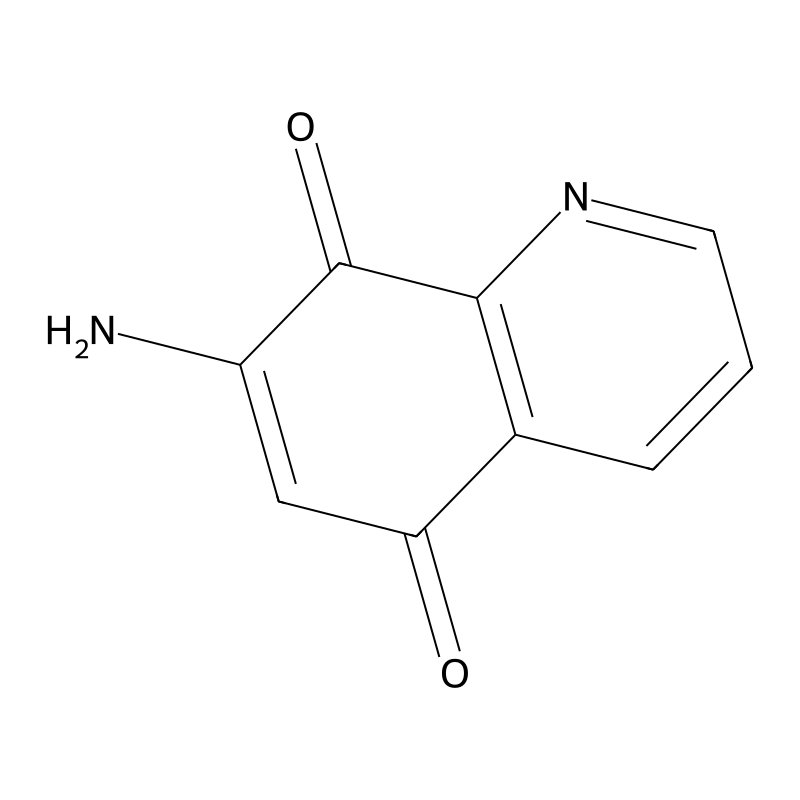

7-Aminoquinoline-5,8-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as a Scaffold for Bioactive Agents

Studies have shown that the 5,8-quinolinedione scaffold is present in various natural products with interesting biological activities, including antibiotics . This suggests that 7-Aminoquinoline-5,8-dione might hold potential as a starting point for developing new bioactive agents.

Here's a specific example: Streptonigrin, a natural product with a similar structure containing the 5,8-quinolinedione core, has been shown to inhibit HIV reverse transcriptase . This finding highlights the potential of quinolinediones for further research in the field of antiviral drug development.

7-Aminoquinoline-5,8-dione is a nitrogen-containing heterocyclic compound with the chemical formula . It features a quinoline skeleton, characterized by a fused benzene and pyridine ring, with two carbonyl groups at positions 5 and 8 and an amino group at position 7. This compound is part of a larger class of quinoline derivatives known for their diverse biological activities and potential therapeutic applications.

The chemical reactivity of 7-aminoquinoline-5,8-dione can be attributed to its electrophilic carbonyl groups and nucleophilic amino group. Common reactions include:

- Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

- Oxidation: The compound can be oxidized to form quinone derivatives, which are known for their biological activity.

- Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones, yielding more complex structures.

7-Aminoquinoline-5,8-dione exhibits significant biological activities, particularly as an inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme implicated in cancer metabolism. Studies have shown that derivatives of this compound possess antiproliferative properties against various cancer cell lines, indicating its potential as an anticancer agent . Additionally, the compound has been explored for its antioxidant properties and ability to induce apoptosis in cancer cells .

The synthesis of 7-aminoquinoline-5,8-dione involves several methods:

- From 8-Hydroxyquinoline: A common method involves the reaction of 8-hydroxyquinoline with appropriate reagents under acidic or basic conditions to yield the desired aminoquinoline derivative .

- Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods that significantly reduce reaction times while improving yields .

- Reactions with Boronic Acids: Palladium-catalyzed reactions with boronic acids have also been utilized to synthesize various substituted derivatives of 7-aminoquinoline-5,8-dione .

The applications of 7-aminoquinoline-5,8-dione span several fields:

- Pharmaceuticals: Due to its biological activity against cancer cells, it is being investigated as a potential anticancer drug.

- Biochemical Research: It serves as a tool in studying enzyme mechanisms and cellular processes related to oxidative stress and cancer metabolism.

- Material Science: The compound's unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.

Interaction studies have demonstrated that 7-aminoquinoline-5,8-dione interacts with various biological targets:

- NAD(P)H:Quinone Oxidoreductase 1: Binding studies indicate that this compound effectively binds to the active site of NQO1, leading to enhanced cytotoxicity in cancer cells .

- Molecular Docking Studies: Computational studies suggest that modifications at specific positions on the quinoline ring can influence binding affinity and biological activity .

Several compounds share structural similarities with 7-aminoquinoline-5,8-dione. Here are a few notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Aminoquinoline-5,8-dione | Amino group at position 6 | Anticancer activity |

| 7-Acetylaminoquinoline-5,8-dione | Acetylamino substitution at position 7 | Reduced cytotoxicity |

| 4-Aminoquinoline-5,8-dione | Amino group at position 4 | Varies; less studied than others |

Uniqueness of 7-Aminoquinoline-5,8-dione

7-Aminoquinoline-5,8-dione stands out due to its potent inhibitory action on NQO1 compared to its analogs. The positioning of the amino group significantly enhances its reactivity and biological efficacy against cancer cells. Additionally, modifications at positions 5 and 8 can drastically alter its pharmacological profile, making it a versatile scaffold for drug development.